MeOSuc-AAPV-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H41N5O9 |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)/t18-,19-,22-,27-/m0/s1 |

InChI Key |

AOPLOBUZHYHBLA-NFHWZJRKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](C(C)C)C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(C(C)C)C(=O)N)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

MeOSuc-AAPV-AMC: A Detailed Technical Guide to its Substrate Specificity for Elastase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) is a widely utilized fluorogenic substrate for the sensitive and continuous assay of elastase activity. This tetrapeptide substrate is particularly valuable for studying the kinetics of elastase enzymes, notably human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). Its cleavage by elastase at the carboxyl side of the valine residue liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct measure of enzymatic activity. This technical guide provides an in-depth overview of the substrate's specificity, compiling available kinetic data and presenting detailed experimental protocols for its use.

Data Presentation: Kinetic Parameters

The substrate specificity of this compound is primarily directed towards elastase-type serine proteases. The efficiency of hydrolysis can be quantitatively compared using the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by human neutrophil elastase and porcine pancreatic elastase. It is important to note that the values reported in the literature can vary due to differences in experimental conditions such as buffer composition, pH, and temperature.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Citation(s) |

| Human Neutrophil Elastase (HNE) | 290 | 3.3 | 11,000 | [1] |

| Human Neutrophil Elastase (HNE) | 130 | - | - | |

| Porcine Pancreatic Elastase (PPE) | 362 | - | - | [2][3] |

| Porcine Pancreatic Elastase (PPE) | 79.62 | 0.0265 (1.59 min⁻¹) | 333 (0.02 µM⁻¹min⁻¹) | [4] |

Note: The variability in the reported kinetic constants highlights the importance of consistent experimental conditions when comparing enzyme activities.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound with Elastase

The following diagram illustrates the enzymatic cleavage of this compound by elastase, leading to the release of the fluorescent AMC molecule.

Caption: Enzymatic cleavage of this compound by elastase.

General Experimental Workflow for Elastase Activity Assay

This diagram outlines the key steps involved in a typical elastase activity assay using this compound.

Caption: General workflow for an elastase activity assay.

Experimental Protocols

The following is a generalized protocol for determining elastase activity using this compound. This should be adapted based on the specific elastase, experimental goals, and available equipment.

Materials and Reagents

-

This compound (CAS 72252-90-5)

-

Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer: A common buffer is 200 mM Tris-HCl, 500 mM NaCl, pH 8.0.[5][6] Another option is 25 mM TRIS buffer with 250 mM NaCl at pH 7.5.[7] The choice of buffer can influence enzyme activity.

-

96-well black microplates, preferably with a clear bottom

-

Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.

Stock Solution Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Store this stock solution at -20°C or -80°C, protected from light and moisture.

-

Enzyme Stock Solution: Prepare a stock solution of the elastase in an appropriate buffer (e.g., the assay buffer) at a concentration suitable for further dilution. The final concentration in the assay will depend on the enzyme's activity. For HNE, a final concentration of 0.5 nM has been used.[5][6]

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in assay buffer to the desired final concentrations. For kinetic analysis, a range of substrate concentrations bracketing the expected Km should be prepared. A 2x concentrated substrate buffer (e.g., 400 µM) can be made for easy mixing.[2]

-

Enzyme Working Solution: Dilute the elastase stock solution in assay buffer to a final concentration that provides a linear rate of fluorescence increase over the desired measurement period.

-

-

Assay Setup:

-

Add 50 µL of the enzyme working solution to each well of the 96-well microplate.

-

Include control wells:

-

No enzyme control: 50 µL of assay buffer instead of the enzyme solution to measure background substrate hydrolysis.

-

No substrate control: 50 µL of the enzyme working solution and 50 µL of assay buffer to measure background fluorescence.

-

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

-

The total reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a period of 10-60 minutes, ensuring the reaction rate is linear during the measurement window.[5][6]

-

Data Analysis

-

Calculate Reaction Velocity: Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate is typically expressed in relative fluorescence units (RFU) per minute.

-

Convert to Molar Concentration: To determine the specific activity, create a standard curve using known concentrations of free AMC to convert the RFU/min to moles of product formed per minute.

-

Determine Kinetic Parameters:

-

Plot the reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).

-

The specificity constant is then calculated as kcat/Km.

-

Substrate Specificity Considerations

While this compound is a highly effective substrate for elastases, its specificity is not absolute. Some studies have indicated that other serine proteases may be capable of cleaving this substrate, although typically with much lower efficiency.[6] Therefore, when working with complex biological samples that may contain multiple proteases, it is crucial to use specific elastase inhibitors to confirm that the observed activity is indeed from the enzyme of interest. For example, sivelestat is a known selective inhibitor of human neutrophil elastase.[8]

Conclusion

This compound remains a cornerstone fluorogenic substrate for the study of elastase activity. Its high sensitivity and amenability to continuous monitoring make it an invaluable tool for kinetic analysis and inhibitor screening. By understanding its kinetic parameters and employing standardized, well-controlled experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of elastase function in health and disease, and to facilitate the development of novel therapeutic agents.

References

- 1. oaepublish.com [oaepublish.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

MeOSuc-AAPV-AMC: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Fluorogenic Substrate for Neutrophil Elastase and Proteinase 3

This technical guide provides a detailed overview of the chemical structure, properties, and applications of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into a structured format, offers detailed experimental protocols, and visualizes key biological and experimental processes.

Core Chemical and Physical Properties

This compound is a well-established fluorogenic substrate primarily used for the detection of neutrophil elastase and proteinase 3 (also known as myeloblastin) activity.[1] Its chemical structure consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is specifically recognized and cleaved by these enzymes. The peptide is coupled to a methoxysuccinyl (MeOSuc) group at the N-terminus and a fluorescent 7-amino-4-methylcoumarin (AMC) group at the C-terminus.[2]

In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[2]

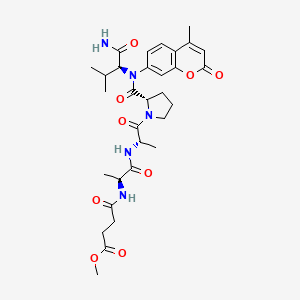

Chemical Structure

References

MeOSuc-AAPV-AMC: A Fluorogenic Substrate for Neutrophil Elastase Activity and Signaling Pathway Elucidation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-AAPV-AMC, its spectral properties, and its application in the study of neutrophil elastase activity. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers, scientists, and drug development professionals in their investigations.

Introduction:

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound) is a highly sensitive and specific fluorogenic substrate for neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] The substrate consists of a tetrapeptide sequence (AAPV) recognized by neutrophil elastase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate exhibits minimal fluorescence. However, upon cleavage by neutrophil elastase, the AMC fluorophore is released, resulting in a significant increase in fluorescence that can be readily quantified. This property makes this compound an invaluable tool for assaying neutrophil elastase activity in a range of experimental settings, from in vitro enzyme kinetics to cell-based assays.[1]

Quantitative Data Summary

The spectral characteristics of this compound and the liberated AMC fluorophore are critical for the design and execution of fluorescence-based assays. The following table summarizes the key excitation and emission wavelengths reported for this substrate.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum (Ex) | 380 | [1][3][4] |

| 355-380 | [5][6] | |

| ~370 | ||

| 360 | [7] | |

| 341 | [8] | |

| Emission Maximum (Em) | 460 | [1][3][4][8][7] |

| 440-460 | [6] | |

| 500 |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in neutrophil elastase activity assays. These should be adapted based on specific experimental requirements.

Measurement of Purified Neutrophil Elastase Activity

This protocol details the steps for measuring the activity of a purified neutrophil elastase enzyme solution.

Materials:

-

This compound substrate

-

Purified human neutrophil elastase

-

Assay Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[9]

-

DMSO (for substrate stock solution)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mg/mL).[3][4] Store the stock solution at -20°C or -80°C.[3][4]

-

Working Substrate Solution: Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 10–400 μM).[7] It is recommended to prepare this solution fresh.

-

Enzyme Preparation: Prepare a dilution series of purified neutrophil elastase in the assay buffer.

-

Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well. To initiate the reaction, add 50 µL of the working substrate solution to each well.[3]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).[1][3][4]

-

Data Acquisition: Record the fluorescence intensity over time (e.g., every minute for 10-60 minutes) at 37°C.[7][9] The rate of increase in fluorescence is proportional to the elastase activity.

Detection of Neutrophil Elastase Activity in Biological Samples

This protocol outlines the procedure for measuring neutrophil elastase activity in biological samples such as cell lysates or conditioned media.

Materials:

-

This compound substrate

-

Biological sample (e.g., cell lysate, conditioned medium)

-

Assay Buffer

-

DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare the biological sample as required (e.g., lyse cells, collect conditioned medium).

-

Substrate Preparation: Prepare the stock and working solutions of this compound as described in the previous protocol.

-

Assay Reaction: In a 96-well plate, add a specific volume of the biological sample to each well (e.g., 20 µL of cell lysate).[9] Add assay buffer to bring the volume to 50 µL.

-

Reaction Initiation: Add 50 µL of the working substrate solution to each well to start the reaction.

-

Fluorescence Measurement and Data Acquisition: Proceed with fluorescence measurement and data acquisition as described for the purified enzyme assay.

Visualizations

The following diagrams illustrate the mechanism of this compound cleavage and a key signaling pathway involving neutrophil elastase.

Neutrophil elastase has been shown to stimulate the transcription of the MUC1 gene, which plays a role in the inflammatory response in airways.[11][12] One identified signaling cascade involves the activation of Protein Kinase Cδ (PKCδ), leading to the production of reactive oxygen species (ROS) by Dual Oxidase 1 (Duox1).[10] This, in turn, activates TNF-α-Converting Enzyme (TACE), which cleaves pro-TNF-α to its active form.[10] Secreted TNF-α then binds to its receptor (TNFR1), initiating a downstream signaling cascade through ERK1/2, ultimately leading to the activation of the Sp1 transcription factor and subsequent MUC1 gene expression.[10] Another signaling pathway that can be activated by neutrophil elastase is the PI3K/Akt pathway, which has been shown to promote cell proliferation and inhibit apoptosis in leukemia cells.[13]

References

- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin [N-Methoxysuccinyl-AAPV-AMC] | AAT Bioquest [aatbio.com]

- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of the Fluorogenic Elastase Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin

This document provides a detailed summary of the chemical compound N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, a key reagent in protease research and diagnostics. It is intended for researchers, scientists, and professionals involved in drug development and biochemical assays.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial products. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier |

| Systematic Name | N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide[1] |

| Common Abbreviation | MeOSuc-AAPV-AMC[1][2] |

| Alternative Abbreviation | N-Methoxysuccinyl-AAPV-AMC[3] |

| Other Synonyms | Methoxy Succinyl-Ala-Ala-Pro-Val-AMC[1] |

| CAS Number | 72252-90-5[1][2][4] |

| Functional Descriptor | Elastase Substrate[2] |

| Commercial Identifier | I 1270[1] |

Core Function and Application

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin is a highly specific fluorogenic substrate designed for the detection and quantification of elastase activity.[5] It is particularly effective for assaying human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[1][5]

The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is selectively recognized and cleaved by elastase. This peptide is conjugated to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate exhibits low fluorescence.[1] Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule by elastase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored to determine the rate of the enzymatic reaction.

Applications of this substrate include:

-

Quantifying elastase activity in biological samples such as bone marrow and pancreatic lysates.[3][5]

-

Detecting neutrophil elastase in various cell types, including bronchial epithelial cells.[3]

Experimental Principles

Enzyme Activity Assay

The activity of elastase is typically measured using fluorescence spectrophotometry.[3] The assay relies on the increase in fluorescence intensity as the enzyme cleaves the substrate.

The rate of increase in fluorescence is directly proportional to the elastase activity in the sample. This allows for the detection of very low concentrations of the enzyme, with sensitivity reported to be as low as 11 pM for human leukocyte elastase.[1]

Illustrative Workflow

The following diagram illustrates the general workflow for an elastase activity assay using this fluorogenic substrate.

Caption: General workflow for an in vitro elastase activity assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate | 72252-90-5 [sigmaaldrich.com]

- 3. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin [N-Methoxysuccinyl-AAPV-AMC] | AAT Bioquest [aatbio.com]

- 4. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin - Creative Enzymes [creative-enzymes.com]

- 5. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin elastase substrate 72252-90-5 [sigmaaldrich.com]

The Role of MeOSuc-AAPV-AMC in Advancing Neutrophil Elastase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. However, its dysregulation is implicated in a variety of inflammatory diseases and cancer. The fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), has emerged as an indispensable tool for the sensitive and specific measurement of NE activity. This technical guide provides an in-depth overview of this compound, its application in NE research, detailed experimental protocols, and a summary of key signaling pathways modulated by neutrophil elastase, offering a comprehensive resource for researchers in the field.

Introduction to Neutrophil Elastase

Neutrophil elastase is a powerful serine protease with a broad range of substrates, including extracellular matrix proteins like elastin, collagen, and fibronectin. Its primary physiological role is in host defense, where it contributes to the degradation of pathogens within phagolysosomes. However, when released extracellularly, its potent proteolytic activity can lead to significant tissue damage and has been linked to the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and various cancers.[1] This dual role underscores the importance of tightly regulating NE activity and has made it a key target for therapeutic intervention in numerous diseases.[2][3]

This compound: A Fluorogenic Substrate for Neutrophil Elastase

This compound is a highly sensitive and specific fluorogenic substrate designed for the measurement of neutrophil elastase activity.[4] The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is specifically recognized and cleaved by neutrophil elastase. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage by neutrophil elastase, the free AMC is released, resulting in a significant increase in fluorescence that can be readily quantified.

Mechanism of Action

The enzymatic reaction is straightforward: the peptide bond C-terminal to the valine residue is hydrolyzed by neutrophil elastase, liberating the highly fluorescent AMC molecule. The rate of this reaction is directly proportional to the enzymatic activity of neutrophil elastase in the sample.

Quantitative Data

The utility of this compound is underpinned by its well-characterized kinetic parameters and physical properties.

| Property | Value | Reference(s) |

| Synonyms | N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, Elastase Substrate V | [4][5] |

| CAS Number | 72252-90-5 | [4][5] |

| Molecular Formula | C₃₁H₄₁N₅O₉ | [4][5] |

| Molecular Weight | 627.69 g/mol | [4][5] |

| Excitation Wavelength | 355-380 nm | [6] |

| Emission Wavelength | 440-460 nm | [6] |

| Purity | ≥95% | [4][5] |

| Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| Human Leukocyte Elastase | 130 | - | - | [7][8] |

| Human Leukocyte Elastase | 290 | 3.3 | 11 x 10³ | [9] |

| Porcine Pancreatic Elastase | 362 | - | - | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Neutrophil Elastase Activity Assay

This protocol provides a standard method for measuring neutrophil elastase activity in a purified system or in biological samples.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[12]

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare HNE Standard Curve:

-

Perform serial dilutions of a known concentration of HNE in Assay Buffer to generate a standard curve.

-

-

Prepare Samples:

-

Dilute experimental samples (e.g., cell lysates, conditioned media) in Assay Buffer.[12]

-

-

Prepare Substrate Solution:

-

Prepare a 2x working solution of this compound (e.g., 20 µM) in Assay Buffer.[12] Note: The final concentration in the well will be 1x.

-

-

Assay Execution:

-

Add 50 µL of HNE standards or samples to the wells of the 96-well plate.

-

Add 50 µL of the 2x this compound solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a desired time period (e.g., 10-30 minutes), with readings every 1-2 minutes.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

-

Plot the Vmax of the HNE standards against their concentrations to generate a standard curve.

-

Determine the concentration of active neutrophil elastase in the experimental samples by interpolating their Vmax values on the standard curve.

-

Inhibition of Neutrophil Elastase Activity

This protocol is designed to screen for and characterize inhibitors of neutrophil elastase.

Materials:

-

Same as in 3.1

-

Putative Neutrophil Elastase Inhibitor

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

-

Pre-incubation:

-

In the wells of a 96-well plate, mix the HNE solution with the various concentrations of the inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the 2x this compound solution to each well to start the enzymatic reaction.

-

-

Measurement and Analysis:

-

Measure the fluorescence kinetically as described in 3.1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate critical signaling pathways activated by neutrophil elastase and a typical experimental workflow.

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Caption: A typical experimental workflow for measuring neutrophil elastase activity.

Caption: Signaling cascade of NE-induced MUC1 gene transcription.[13][14]

Caption: General pathway of NE-mediated ERK1/2 activation.[15]

Caption: The role of NE in promoting leukemia cell survival via PI3K/Akt.[4][16]

Conclusion

This compound remains a cornerstone for the quantitative analysis of neutrophil elastase activity. Its high sensitivity and specificity enable researchers to accurately probe the enzymatic function of NE in both physiological and pathological contexts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to further elucidate the complex roles of neutrophil elastase and to develop novel therapeutic strategies targeting this critical enzyme. The continued application of this and similar tools will undoubtedly fuel future discoveries in the field of inflammation, immunology, and oncology.

References

- 1. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Neutrophil elastase stimulates MUC1 gene expression through increased Sp1 binding to the MUC1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]

- 7. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]

- 8. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 9. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. porcine pancreatic elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 12. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tus.elsevierpure.com [tus.elsevierpure.com]

- 15. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fluorogenic Activity of MeOSuc-AAPV-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). It details its mechanism of action, key quantitative data, experimental protocols, and its application in studying neutrophil elastase-mediated signaling pathways.

Core Principles: Mechanism of Fluorogenic Activity

This compound is a highly sensitive and specific substrate for human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. The core of its functionality lies in the clever pairing of a specific peptide sequence recognized by HNE with a fluorophore and a quencher.

The substrate consists of a tetrapeptide, Ala-Ala-Pro-Val, which mimics the natural cleavage site of HNE. This peptide is C-terminally coupled to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between valine and AMC by active HNE, the AMC molecule is released, resulting in a significant increase in fluorescence that can be readily measured. This direct relationship between enzyme activity and fluorescence signal allows for the sensitive quantification of HNE activity in various biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₁N₅O₉ | [1] |

| Molecular Weight | 627.69 g/mol | [1] |

| Excitation Wavelength | 355 - 380 nm | [2][3] |

| Emission Wavelength | 440 - 460 nm | [2][3] |

Table 2: Kinetic Parameters with Human Neutrophil Elastase (HNE)

| Parameter | Value | Reference(s) |

| Michaelis Constant (Km) | 130 - 362 µM | [2][4] |

| Catalytic Rate Constant (kcat) | ~4.29 s⁻¹ (estimated)¹ | [5] |

| Catalytic Efficiency (kcat/Km) | 1.1 x 10⁴ M⁻¹s⁻¹ | [5] |

¹The kcat value is estimated based on the reported kcat/Km and an average Km of 246 µM. Researchers should determine the kinetic parameters under their specific experimental conditions.

Detailed Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure human neutrophil elastase activity using this compound.

Reagent Preparation

-

Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[6]

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots, protected from light.

-

Working Substrate Solution (e.g., 200 µM): Dilute the stock solution in Assay Buffer to the desired final concentration. Prepare fresh before use.

-

Human Neutrophil Elastase (HNE): Reconstitute and dilute to the desired concentration in Assay Buffer. Keep on ice.

Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black, flat-bottom microplate.

-

Enzyme Addition: Add 25 µL of the HNE solution to the appropriate wells. For negative controls, add 25 µL of Assay Buffer.

-

Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

-

Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-30 minutes) at 37°C.

-

Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. The rate is proportional to the HNE activity. A standard curve using free AMC can be used to convert the fluorescence units to the concentration of the product formed.

Neutrophil Elastase in Signaling Pathways

The activity of HNE, as measured by this compound, is a critical indicator in various signaling pathways, particularly those related to inflammation and tissue damage. Below are diagrams illustrating two key pathways involving HNE.

HNE-Mediated Inflammatory Signaling in Airways

In respiratory diseases, HNE plays a pivotal role in a pro-inflammatory cascade. It can activate cell surface receptors and trigger downstream signaling that leads to the production of inflammatory cytokines and mucins, contributing to the pathophysiology of diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

MeOSuc-AAPV-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a widely used tool for the sensitive detection of neutrophil elastase activity. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive supplier information, key technical data, detailed experimental protocols, and insights into relevant biological pathways.

Supplier and Catalog Information

This compound is available from a variety of reputable suppliers. The following table provides a summary of major distributors and their corresponding catalog information.

| Supplier | Catalog Number |

| MedChemExpress | HY-136865 |

| Cayman Chemical | 14907 |

| Santa Cruz Biotechnology | sc-201163 |

| Enzo Life Sciences | BML-P224 |

| TargetMol | T38364 |

| Abcam | ab142178 |

| Fisher Scientific | 50-194-9551 |

| Nordic Biosite | T38364-25mg |

| Clinivex | RCLS141463 |

| AbMole BioScience | M4203 |

Technical Data

This compound is a highly specific and sensitive substrate for neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation and immune responses. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by elastase results in a quantifiable increase in fluorescence.

| Property | Value |

| CAS Number | 72252-90-5 |

| Molecular Formula | C₃₁H₄₁N₅O₉ |

| Molecular Weight | 627.69 g/mol |

| Excitation Wavelength | 355-380 nm |

| Emission Wavelength | 440-460 nm |

| Purity | Typically ≥95% |

| Km for Human Neutrophil Elastase | 130 µM[1], 362 µM[2] |

| Optimal pH for Assay | ~8.0[3][4] |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following are detailed methodologies for common experimental applications of this compound.

General Neutrophil Elastase Activity Assay

This protocol provides a basic framework for measuring the activity of purified neutrophil elastase.

Materials:

-

Purified human neutrophil elastase

-

This compound

-

Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Prepare working solutions of the substrate. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations bracketing the expected Km value should be used). A common final concentration for single-point assays is 100 µM.

-

Prepare the enzyme solution. Dilute the purified neutrophil elastase in Assay Buffer to the desired concentration.

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm. Kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

Measurement of Neutrophil Elastase Activity in Cell Lysates

This protocol is designed for quantifying endogenous elastase activity in cell extracts.

Materials:

-

Cell culture or tissue samples

-

Lysis Buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

This compound

-

Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysates by treating cells or tissues with an appropriate lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate.

-

Dilute the cell lysates to a consistent protein concentration in Assay Buffer.

-

Add 50 µL of the diluted cell lysate to each well of the 96-well plate.

-

Prepare a working solution of this compound in Assay Buffer at twice the desired final concentration (e.g., 200 µM for a final concentration of 100 µM).

-

Add 50 µL of the substrate working solution to each well.

-

Measure fluorescence intensity kinetically as described in the general assay protocol.

-

Normalize the rate of reaction to the protein concentration of the lysate to determine the specific activity.

Inhibitor Screening Assay

This protocol can be adapted for high-throughput screening of potential neutrophil elastase inhibitors.

Materials:

-

Purified human neutrophil elastase

-

This compound

-

Test compounds (potential inhibitors)

-

Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

Serially dilute the test compounds in Assay Buffer to achieve a range of desired concentrations.

-

Add a fixed volume (e.g., 25 µL) of the diluted test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer).

-

Add 25 µL of the purified neutrophil elastase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a working solution of this compound in Assay Buffer at twice the desired final concentration.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Measure the fluorescence intensity kinetically.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Neutrophil elastase is a key mediator in various inflammatory and immune processes. Its activity, which can be precisely measured using this compound, is implicated in several signaling pathways.

Neutrophil Elastase-Induced MUC1 Transcription

Neutrophil elastase can stimulate the transcription of the MUC1 gene in lung epithelial cells, a process that can be monitored by assessing changes in elastase activity.

Caption: NE-induced MUC1 transcription pathway.[5][6]

Experimental Workflow for Investigating Neutrophil Elastase Activity in Biological Samples

The following diagram illustrates a typical workflow for measuring neutrophil elastase activity in biological fluids or cell culture supernatants.

Caption: Workflow for measuring NE in biological samples.

Logical Workflow for High-Throughput Inhibitor Screening

This diagram outlines the logical steps involved in a high-throughput screening campaign to identify novel inhibitors of neutrophil elastase.

Caption: Workflow for NE inhibitor screening.

References

- 1. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MeOSuc-AAPV-AMC in Advancing Research in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of tissue damage and inflammation in a variety of acute and chronic inflammatory diseases. The ability to accurately quantify NE activity is paramount for understanding disease pathogenesis and for the development of novel therapeutic inhibitors. This technical guide provides an in-depth overview of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a highly specific and sensitive fluorogenic substrate, and its critical role in the study of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis (CF). This document details the biochemical properties of the substrate, comprehensive experimental protocols for its use, a compilation of key quantitative data, and a visualization of the relevant signaling pathways, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to Neutrophil Elastase and this compound

Neutrophil elastase is a powerful protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This degradative capacity, while essential for host defense and tissue remodeling, can lead to significant tissue damage when dysregulated, contributing to the pathology of numerous inflammatory diseases.

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive and specific measurement of NE activity.[2] The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of NE in elastin. The N-terminus is blocked by a methoxysuccinyl group to prevent degradation by aminopeptidases, while the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by NE between the valine and AMC residues, the liberated AMC molecule becomes highly fluorescent, with excitation and emission maxima typically around 380 nm and 460 nm, respectively.[3] This fluorescence is directly proportional to the enzymatic activity of NE, allowing for precise quantification.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The utility of this compound as a research tool is underscored by its well-characterized kinetic parameters and its use in determining the potency of various NE inhibitors.

Table 1: Kinetic Parameters of this compound with Neutrophil Elastase

| Parameter | Value | Enzyme Source | Reference |

| Km | 362 µM | Human Leukocyte & Porcine Pancreatic Elastase | [2][4] |

| Km | 130 µM | Leukocyte Elastase | [5] |

| Km | 15 µM | Not Specified | [6] |

Note: The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. Variations in reported Km values can be attributed to differences in experimental conditions, such as buffer composition, pH, and temperature, as well as the purity and source of the enzyme.

Table 2: IC50 and Ki Values of Neutrophil Elastase Inhibitors Determined Using this compound Assay

| Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Sivelestat | 4 µM (effective concentration) | - | - | [7] |

| Alvelestat (MPH-966/AZD9668) | - | - | - | [7] |

| Eglin C | - | 1.3 ± 0.2 x 10-11 M | - | [7] |

| α1-Antitrypsin (α1-PI) | 4.6 ± 1.8 x 10-10 M | - | - | [7] |

| Pefabloc SC | 1.3 ± 0.1 x 10-4 M | - | - | [7] |

| BPTI | - | 3.9 ± 0.4 x 10-7 M | - | [7] |

| Compound 17 (from Paulownia tomentosa) | - | 3.2 µM | Noncompetitive | [8] |

| Various Flavanones (from Paulownia tomentosa) | 2.4 ± 1.0 to 74.7 ± 8.5 µM | - | - | [8] |

Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

The following are generalized protocols for the use of this compound to measure NE activity in different biological samples. Researchers should optimize these protocols for their specific experimental conditions.

Measurement of NE Activity in Cell Lysates

This protocol is suitable for determining intracellular NE activity from cultured cells, such as neutrophils or myeloid precursor cell lines (e.g., U937).[7]

Materials:

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with 1 M NaCl and 0.1% Tween-20, pH 7.4)[7]

-

Assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[7]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified human neutrophil elastase (for standard curve)

-

7-Amino-4-methylcoumarin (AMC) (for standard curve)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Wash cells with cold PBS and pellet by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.[7]

-

Centrifuge the lysate to remove cell debris.

-

-

Assay Preparation:

-

Prepare a standard curve using purified human neutrophil elastase of known concentration.

-

Prepare a separate AMC standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

-

Dilute cell lysates and NE standards in assay buffer in the wells of the 96-well plate.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound in assay buffer (e.g., 20 µM for a final concentration of 10 µM).[7]

-

Initiate the reaction by adding the this compound working solution to each well.

-

Incubate the plate at 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a set period (e.g., 10-60 minutes).

-

The rate of increase in fluorescence is proportional to the NE activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the kinetic curve.

-

Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.

-

Normalize the activity to the protein concentration of the cell lysate.

-

Measurement of NE Activity in Bronchoalveolar Lavage Fluid (BALF)

This protocol is adapted for measuring NE activity in BALF, a common sample type in studies of lung inflammation.[9]

Materials:

-

Bronchoalveolar lavage fluid (BALF) samples

-

Assay buffer (e.g., 0.1 M Tris, pH 7.5)[9]

-

This compound stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Centrifuge BALF samples to remove cells and debris.

-

The supernatant can be used directly or diluted in assay buffer.

-

-

Assay Setup:

-

Add BALF samples (e.g., 100 µL) to the wells of the 96-well plate.[9]

-

Include a substrate-only control (assay buffer + substrate) to determine background fluorescence.

-

-

Reaction and Measurement:

-

Add this compound to a final concentration of, for example, 0.1 nM (note: this concentration from the reference seems unusually low and may need optimization, with typical concentrations being in the µM range).[9]

-

Monitor fluorescence at various time points at excitation/emission wavelengths of 400/505 nm.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

The increase in fluorescence over time reflects the NE activity in the BALF.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving neutrophil elastase and a typical experimental workflow for assessing NE activity.

Caption: A simplified signaling pathway illustrating the central role of neutrophil elastase in the inflammatory cascade.

Caption: A generalized experimental workflow for the quantification of neutrophil elastase activity using this compound.

Applications in Inflammatory Disease Research

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, chronic inflammation and an imbalance between proteases and anti-proteases lead to the destruction of lung parenchyma. This compound is used to measure the elevated NE activity in the sputum and BALF of COPD patients, which correlates with disease severity. It is also a critical tool for screening and characterizing the efficacy of novel NE inhibitors in pre-clinical COPD models.

Acute Respiratory Distress Syndrome (ARDS)

ARDS is characterized by acute, severe lung inflammation and diffuse alveolar damage. High levels of NE in the lungs of ARDS patients are associated with the severity of the condition.[1][10] Studies have shown a significant increase in NE activity in the BALF of ARDS patients compared to healthy controls, as measured by assays using fluorogenic substrates like this compound.[9] This allows for the investigation of the protease-antiprotease imbalance in ARDS and the evaluation of potential therapeutic interventions targeting NE.[11]

Cystic Fibrosis (CF)

CF is a genetic disorder characterized by chronic airway inflammation and persistent bacterial infections. Neutrophil-dominated inflammation is a hallmark of CF lung disease, and NE is a major contributor to the associated airway damage.[12][13] this compound is employed to quantify the high levels of NE activity in the airways of CF patients.[14][15] This measurement serves as a biomarker for disease progression and a pharmacodynamic marker for the efficacy of NE inhibitors currently in clinical development.[12][16]

Conclusion

This compound is an indispensable tool for researchers and drug developers working in the field of inflammatory diseases. Its high specificity and sensitivity for neutrophil elastase enable the accurate quantification of this key pathological driver. The data and protocols presented in this guide provide a solid foundation for the successful implementation of NE activity assays, facilitating a deeper understanding of inflammatory disease mechanisms and accelerating the development of targeted therapies.

References

- 1. Neutrophil elastase-releasing factors in bronchoalveolar lavage from patients with adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Enzo Life Sciences this compound (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elastolytic activity in pulmonary lavage fluid from patients with adult respiratory-distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. The role of neutrophils in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting neutrophil elastase in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorogenic Enzyme Assays: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic enzyme assays are a cornerstone of modern biochemistry and drug discovery, offering unparalleled sensitivity and continuous, real-time monitoring of enzymatic reactions.[1][2] This technical guide provides an in-depth exploration of the fundamental principles governing these assays, from the design of fluorogenic substrates to the intricacies of data analysis. Detailed experimental protocols for key enzyme classes are presented, alongside troubleshooting guidance for common challenges. This document aims to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret fluorogenic enzyme assays with precision and confidence.

Core Principles of Fluorogenic Enzyme Assays

The fundamental principle of a fluorogenic enzyme assay lies in the enzymatic conversion of a substrate with low or no fluorescence into a highly fluorescent product, or vice versa.[3] This change in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a dynamic and quantitative measurement of the reaction rate.[4]

The high sensitivity of fluorescence detection, often 100 to 1000 times greater than absorption-based methods, makes these assays particularly valuable when working with limited amounts of enzyme or substrate.[1] This sensitivity, coupled with their amenability to miniaturization, has made fluorogenic assays a preferred method for high-throughput screening (HTS) in drug discovery.[1][5][6]

There are two primary mechanisms by which a substrate's fluorescence properties are altered upon enzymatic action:

-

Direct Substrate Conversion: In this straightforward approach, the enzyme acts on a non-fluorescent or weakly fluorescent substrate, cleaving a specific chemical bond to release a fluorescent molecule (fluorophore). A classic example is the use of substrates based on coumarin, resorufin, or fluorescein derivatives.[1][7] For instance, the enzymatic hydrolysis of a non-fluorescent ester of resorufin yields the highly fluorescent resorufin molecule.[3]

-

Förster Resonance Energy Transfer (FRET): FRET-based assays employ substrates that contain both a fluorophore (donor) and a quencher (acceptor) molecule in close proximity.[2][8] When the donor fluorophore is excited, it transfers its energy to the acceptor through a non-radiative process, resulting in quenched fluorescence. Enzymatic cleavage of the substrate separates the donor and quencher, disrupting FRET and leading to a significant increase in the donor's fluorescence.[9] This method is widely used for assaying proteases, with substrates consisting of a peptide sequence recognized by the enzyme, flanked by a FRET pair.[9][10]

Assay Design and Key Components

The successful implementation of a fluorogenic enzyme assay hinges on the careful selection and optimization of its components.

Fluorogenic Substrates

The choice of fluorogenic substrate is critical and depends on the enzyme of interest. A wide variety of substrates are commercially available for different enzyme classes, including proteases, phosphatases, glycosidases, and oxidases.[7][11]

| Enzyme Class | Common Fluorogenic Substrates | Fluorophore |

| Proteases | Mca-Peptide-Dnp | 7-Methoxycoumarin (Mca) |

| Ac-DEVD-AMC | 7-amino-4-methylcoumarin (AMC) | |

| Phosphatases | 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | 6,8-Difluoro-4-methylumbelliferone |

| Fluorescein diphosphate (FDP) | Fluorescein | |

| β-Galactosidase | Fluorescein di-β-D-galactopyranoside (FDG) | Fluorescein |

| 4-Methylumbelliferyl β-D-galactopyranoside (MUG) | 4-Methylumbelliferone |

Table 1: Common fluorogenic substrates for various enzyme classes.

Buffers and Reaction Conditions

The assay buffer must provide optimal conditions for enzyme activity, including pH and ionic strength.[4] It is crucial to ensure that the buffer components do not interfere with the fluorescence signal. For instance, high concentrations of phosphate can inhibit some enzyme activities and should be used with caution.[4] Temperature is another critical parameter that must be controlled to ensure reproducible results.[12]

Enzyme and Substrate Concentrations

The concentrations of both the enzyme and the substrate should be carefully optimized. The enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.[13] The substrate concentration is typically varied to determine the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[12]

Experimental Protocols

The following sections provide detailed methodologies for common fluorogenic enzyme assays.

Fluorogenic Protease Assay using a FRET-based Substrate

This protocol describes a general method for assaying endopeptidases using a peptide substrate containing a fluorophore (e.g., Mca) and a quencher (e.g., Dnp).[8][9]

Materials:

-

Purified enzyme preparation

-

Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)[8]

-

Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5 for ACE-2)[8]

-

Uncoated black 96-well microtiter plate[8]

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic peptide substrate in an appropriate solvent (e.g., DMSO).

-

Dilute the enzyme to the desired concentration in ice-cold assay buffer.

-

In the wells of the black 96-well plate, add the diluted enzyme solution.

-

To initiate the reaction, add the fluorogenic peptide substrate to each well. The final substrate concentration should be optimized based on the enzyme's Km.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca).

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

Fluorogenic Alkaline Phosphatase Assay using DiFMUP

This protocol details the use of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to measure alkaline phosphatase activity.[1][14]

Materials:

-

Alkaline Phosphatase Standard

-

DiFMUP

-

Assay Buffer (e.g., 50 mM Tris, 0.1% BSA, pH 8.0)[1]

-

Stop Buffer (e.g., 0.2 M Sodium Carbonate)[1]

-

Fluorescence cuvettes or black 96-well plate

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a 1 mg/mL stock solution of DiFMUP in the assay buffer. This should be made fresh daily.[1]

-

Prepare a working solution of DiFMUP at 10 µg/mL in the assay buffer.[1]

-

Prepare a standard curve of alkaline phosphatase in the assay buffer.

-

To each cuvette or well, add 0.5 mL of the DiFMUP working solution.[1]

-

Add 100 µL of the sample or standard to the cuvette/well and mix.

-

Incubate the reaction for a defined period (e.g., 2 minutes) at room temperature.[1]

-

Stop the reaction by adding 1.9 mL of the Stop Buffer.[1]

-

Immediately measure the fluorescence at an excitation of ~358 nm and an emission of ~450 nm.[15]

-

Calculate the alkaline phosphatase activity from the standard curve.

Fluorogenic Caspase-3 Assay using Ac-DEVD-AMC

This protocol is for the measurement of caspase-3 activity, a key enzyme in apoptosis, using the fluorogenic substrate Ac-DEVD-AMC.[6][16]

Materials:

-

Cell lysate or purified caspase-3

-

Ac-DEVD-AMC substrate[6]

-

2x Caspase Cleavage Buffer (0.2 M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[17]

-

Dithiothreitol (DTT)

-

White or black flat-bottomed 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a master reaction mix on ice containing 2x caspase cleavage buffer, Ac-DEVD-AMC (final concentration ~10-50 µM), and DTT (final concentration ~10 mM).[17]

-

Add the cell lysate or purified enzyme to the wells of the plate.

-

Initiate the reaction by adding the master reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[17]

-

Measure the fluorescence at an excitation of 360-380 nm and an emission of 440-465 nm.[6][16]

-

Take readings every minute for at least 40 minutes to determine the reaction kinetics.[17]

-

The rate of AMC release is calculated from the slope of the linear portion of the fluorescence versus time plot.

Data Analysis and Interpretation

The primary output of a continuous fluorogenic enzyme assay is a progress curve, which plots the fluorescence intensity against time. The initial velocity (V₀) of the reaction is determined from the initial linear portion of this curve.

By measuring the initial velocities at various substrate concentrations, a Michaelis-Menten plot can be generated. Non-linear regression analysis of this plot allows for the determination of the key kinetic parameters:

-

Km (Michaelis-Menten constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for its substrate.

-

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the total enzyme concentration.

-

kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| β-Galactosidase | Fluorescein di-β-D-galactoside (FDG) | 18.0 | 1.9 (µmol/min/mg) | - |

| β-Galactosidase | Fluorescein mono-β-D-galactoside (FMG) | 117.6 | 22.7 (µmol/min/mg) | - |

| Alkaline Phosphatase | Substrate 1 (Rhodamine-based) | - | 7.3 ± 0.4 | (3.3 ± 0.5) x 10⁵ |

| Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ | - | - | 16.7 (µM⁻¹s⁻¹) |

Table 2: Examples of kinetic parameters determined using fluorogenic assays.[11][18][19][20]

Troubleshooting Common Issues

While powerful, fluorogenic assays are susceptible to certain artifacts and interferences.

Inner Filter Effect (IFE)

At high substrate or product concentrations, the solution can absorb a significant portion of the excitation and/or emission light, leading to a non-linear relationship between fluorescence and concentration.[2] This is known as the inner filter effect. To mitigate IFE, it is recommended to work with absorbance values below 0.1.[2] Correction methods, which involve measuring the absorbance of the sample at the excitation and emission wavelengths, can also be applied.[3][21][22]

Compound Interference

In the context of drug screening, the tested compounds themselves may be fluorescent or may quench the fluorescence of the product, leading to false positives or negatives.[9] It is essential to run control experiments to assess the intrinsic fluorescence and quenching potential of the compounds in the library.

Photobleaching

Prolonged exposure to the excitation light can lead to the irreversible destruction of the fluorophore, resulting in a decrease in the fluorescence signal.[1] This can be minimized by using the lowest possible excitation intensity and limiting the exposure time.

Conclusion

Fluorogenic enzyme assays represent a versatile and powerful tool in the arsenal of biochemists and drug discovery scientists. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput formats have solidified their importance in both basic research and industrial applications. By understanding the core principles, carefully designing experiments, and being aware of potential pitfalls, researchers can leverage the full potential of these assays to gain valuable insights into enzyme function and identify novel therapeutic agents.

References

- 1. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]

- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]

- 3. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 11. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DiFMUP | AAT Bioquest [aatbio.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 18. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]

Methodological & Application

Application Notes and Protocols for Neutrophil Elastase Assay using MeOSuc-AAPV-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[1][2] However, when excessively released during inflammatory conditions, it can contribute to tissue damage and the pathology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the measurement of NE activity and the screening for its inhibitors are crucial areas of research in drug development.

This document provides detailed application notes and protocols for the assay of neutrophil elastase activity using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC). This substrate is highly specific for neutrophil elastase and is cleaved to release the fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for a sensitive and continuous measurement of enzyme activity.[2][4][5]

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the peptide substrate by neutrophil elastase. The substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, is intrinsically non-fluorescent. Upon cleavage by neutrophil elastase between the valine and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC release is directly proportional to the elastase activity and can be monitored kinetically by measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm with an excitation wavelength of around 380 nm.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound neutrophil elastase assay, compiled from various sources.

Table 1: Physicochemical and Spectral Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C31H41N5O9 | [4] |

| Molecular Weight | 627.69 g/mol | [4] |

| Excitation Wavelength (Ex) | 380 nm | [4][5] |

| Emission Wavelength (Em) | 460 nm | [4][5] |

| Purity | ≥95% | [5] |

| Appearance | White to off-white solid | [4] |

Table 2: Kinetic Parameters of this compound with Human Neutrophil Elastase (HNE)

| Parameter | Value | Conditions | Reference |

| Km | 130 µM | --- | [5] |

| Km | 362 µM | --- | [4] |

| kcat/KM | 11 x 103 M-1s-1 | --- | [2] |

Table 3: IC50 and Ki Values of Known Neutrophil Elastase Inhibitors

| Inhibitor | IC50 | Ki | Assay Conditions | Reference |

| Sivelestat | 44 nM | 200 nM | --- | [6] |

| GW-311616 | 22 nM | 0.31 nM | --- | [6] |

| FK706 | 83 nM | 4.2 nM | --- | [6] |

| ZD-0892 | --- | 6.7 nM (human NE), 200 nM (porcine pancreatic elastase) | --- | [6] |

| MDL 101146 | --- | 25 nM | --- | [6] |

| D4L-1 | 10.8 nM | --- | 30 min incubation at 25 °C | [7] |

| D4L-2 | 18.0 nM | --- | 30 min incubation at 25 °C | [7] |

Experimental Protocols

Materials and Reagents

-

Human Neutrophil Elastase (HNE), purified

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[8] (Note: other buffers such as 25 mM Tris, 250 mM NaCl, pH 7.5 have also been used[9])

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with temperature control

-

Known neutrophil elastase inhibitor (e.g., Sivelestat) for control experiments

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C or -80°C, protected from light.[4]

-

Human Neutrophil Elastase Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., assay buffer without Tween-20) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: Dilute the 10 mM stock solution of this compound in assay buffer to the desired final concentration. A common final concentration is 10 µM.[8] Prepare this solution fresh before each experiment.

-

Working Enzyme Solution: Dilute the HNE stock solution in assay buffer to the desired final concentration. A typical final concentration is 0.5 nM.[8] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Inhibitor Solutions (for inhibitor screening): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve a range of final concentrations for IC50 determination.

Protocol for Measuring Neutrophil Elastase Activity

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.

-

Add 25 µL of the working enzyme solution to the appropriate wells.

-

For a negative control (no enzyme), add 25 µL of assay buffer instead of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[8]

-

Initiate Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 10-30 minutes.

-

Excitation: 380 nm

-

Emission: 460 nm

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-